N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
Description
This compound is a xanthene-based carboxamide derivative featuring a pyrazole core substituted with a pyrimidinone group (5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl) and a furan-2-yl moiety. The xanthene scaffold, a tricyclic aromatic system, is widely explored in medicinal and materials chemistry due to its planar structure and π-conjugation, which enhance interactions with biological targets or optoelectronic materials .
Properties
CAS No. |
1207027-76-6 |
|---|---|
Molecular Formula |
C28H23N5O4 |
Molecular Weight |
493.523 |
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-3-17-16(2)29-28(31-26(17)34)33-24(15-20(32-33)23-13-8-14-36-23)30-27(35)25-18-9-4-6-11-21(18)37-22-12-7-5-10-19(22)25/h4-15,25H,3H2,1-2H3,(H,30,35)(H,29,31,34) |
InChI Key |
ZJCIFMPSVXTBIE-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines elements from pyrimidine, pyrazole, and xanthene moieties. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 358.37 g/mol |
| CAS Number | 139024910 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole scaffold. For instance, a series of benzofuran-pyrazole derivatives exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. Specifically, compounds demonstrated high efficacy against E. coli, with some derivatives showing IC50 values comparable to established antibiotics like ciprofloxacin .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 9.80 | E. coli |
| Compound 11d | 14 | S. aureus |
| Compound 10 | 30 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory properties of similar pyrazole derivatives have also been documented. Notably, some compounds demonstrated substantial inhibition of inflammatory responses in vitro, with stabilization percentages of human red blood cell (HRBC) membranes ranging from 86.70% to 99.25% . This suggests that the compound may be effective in reducing inflammation-related conditions.
Table: Anti-inflammatory Effects
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
| Compound 11b | 90.52 |
Anticancer Activity
In vitro studies have indicated that the compound possesses cytotoxic effects against various cancer cell lines. The IC50 values for these activities suggest a promising therapeutic index for further development in cancer treatment protocols .
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 163.3 |
| HeLa (Cervical Cancer) | 170 |
| A549 (Lung Cancer) | 86.2 |
The biological activity of this compound may involve multiple mechanisms:
- DNA Gyrase Inhibition : Similar compounds have shown the ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Enzyme Inhibition : Some derivatives have been evaluated for COX enzyme inhibition, indicating potential use in managing pain and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous xanthene derivatives:
Structural and Functional Insights
Core Modifications: The target compound’s xanthene-carboxamide linkage distinguishes it from dibenzo[a,j]xanthenes (used in optoelectronics) and simpler 9-arylxanthenes (biological activity) . Unlike carbazole derivatives (e.g., compounds 24 and 25), which feature nitrogen-rich fused rings for photophysical applications, the target compound’s pyrimidinone and furan substituents suggest a focus on bioactivity .
Substituent Effects: Pyrimidinone vs. Pyrimidine: The 6-oxo group in the target’s pyrimidinone may enhance metabolic stability compared to non-oxidized pyrimidine analogs (e.g., compound 25 in ) . Furan vs.
Synthetic Routes: The target compound’s synthesis likely involves multi-step coupling of pre-functionalized pyrazole and pyrimidinone units to the xanthene core, similar to methods in (intramolecular Friedel-Crafts alkylation) but with tailored reagents .
Biological and Material Applications: Antitubercular xanthenes () lack the pyrimidinone-furan motif, suggesting the target compound could exhibit unique mechanisms against Mycobacterium tuberculosis . Dibenzo[a,j]xanthenes’ optoelectronic utility highlights the structural versatility of xanthenes, though the target’s carboxamide and heterocycles may limit conjugation for materials science .
Research Findings and Implications
- Bioactivity Potential: Pyrimidinone-containing xanthenes (e.g., ) are understudied but share structural motifs with kinase inhibitors and antimetabolites.
- Synthetic Challenges: Functionalizing the pyrazole and pyrimidinone rings requires precise control, as seen in ’s Friedel-Crafts methodology, which avoids transition metals and improves scalability .
- Comparative Limitations : The target compound’s larger molecular weight (~427.5) compared to simpler xanthenes (~300–350) may reduce bioavailability, necessitating formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
